Enhanced Hydrophilicity and Hydrogen-Bonding Capacity vs. N-(thiazol-2-yl)acetamide
N-(thiazol-2-yl)acetimidamide exhibits significantly higher hydrophilicity and hydrogen-bonding capacity compared to its closest analog, N-(thiazol-2-yl)acetamide. The amidine group replaces the amide carbonyl, resulting in an additional hydrogen-bond donor (3 vs. 1) and a higher topological polar surface area [1]. The calculated logP value of N-(thiazol-2-yl)acetimidamide is 1.7, whereas N-(thiazol-2-yl)acetamide has a logP of 1.1745 [1][2]. This logP difference of approximately 0.5 indicates that the amidine derivative is considerably less lipophilic, which can improve aqueous solubility and reduce non-specific protein binding in biological assays [1].
| Evidence Dimension | Calculated Partition Coefficient (logP) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | logP = 1.7; Hydrogen-Bond Donors = 3 |
| Comparator Or Baseline | N-(thiazol-2-yl)acetamide (CAS 2719-23-5); logP = 1.1745; Hydrogen-Bond Donors = 1 |
| Quantified Difference | ΔlogP ≈ +0.5255 (more hydrophilic); ΔHBD = +2 |
| Conditions | Calculated logP values from ChemExper and Molbase databases; hydrogen-bond donor count derived from molecular structure |
Why This Matters
The higher hydrophilicity and hydrogen-bonding capacity of N-(thiazol-2-yl)acetimidamide make it a superior choice for designing drug candidates that require improved aqueous solubility and enhanced target engagement through hydrogen bonding, reducing the need for later-stage property optimization.
- [1] ChemExper. N-(thiazol-2-yl)acetimidamide Chemical Directory. http://mastersearch.chemexper.com (accessed Apr 20, 2026). View Source
- [2] Molbase. 2-Acetamidothiazole. https://mip.molbase.cn/moldata/200968/ (accessed Apr 20, 2026). View Source
